Podolactone E
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Overview
Description
Podolactone E is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Podolactone E typically involves multi-step organic reactions. These steps may include cyclization reactions, functional group transformations, and stereoselective synthesis to ensure the correct spatial arrangement of atoms. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the pentacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Podolactone E can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to alter its functional groups, such as converting a ketone to an alcohol.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium or platinum. Reaction conditions may vary, but they often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.
Scientific Research Applications
Podolactone E has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic reactions and stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Podolactone E involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and influencing downstream processes.
Comparison with Similar Compounds
Similar Compounds
Podolactone E: This compound itself.
Other Pentacyclic Compounds: Compounds with similar ring structures but different functional groups or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
37070-59-0 |
---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(1R,2R,4S,5R,6R,9R,12R,17R)-12-ethenyl-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadec-10-ene-7,14-dione |
InChI |
InChI=1S/C18H20O6/c1-4-9-7-5-10-13-17(2,8(7)6-11(19)22-9)15-12(24-15)14(20)18(13,3)16(21)23-10/h4-5,8-10,12-15,20H,1,6H2,2-3H3/t8?,9-,10-,12+,13-,14+,15+,17-,18-/m1/s1 |
InChI Key |
ANQOYNYNTQZJPI-INRPBURKSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]3[C@@H](C=C4[C@H](OC(=O)CC4[C@]3([C@@H]5[C@H]([C@@H]1O)O5)C)C=C)OC2=O |
SMILES |
CC12C3CC(=O)OC(C3=CC4C1C(C(C5C2O5)O)(C(=O)O4)C)C=C |
Canonical SMILES |
CC12C3CC(=O)OC(C3=CC4C1C(C(C5C2O5)O)(C(=O)O4)C)C=C |
Synonyms |
podolactone E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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